Chemical properties and structure of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile
Chemical properties and structure of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile
Chemical Identity, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2) is a specialized diaryl ether intermediate critical to the development of next-generation pharmaceuticals and agrochemicals. Structurally characterized by an electron-deficient benzonitrile core substituted with a fluorine atom and a 4-chlorophenoxy moiety, this compound serves as a versatile scaffold for Nucleophilic Aromatic Substitution (
Its primary utility lies in drug discovery, specifically as a key building block for YAP/TAZ-TEAD protein-protein interaction inhibitors (oncology) and Tolfenpyrad analogs (anthelmintics). This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and mechanistic applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature & Identifiers
| Attribute | Details |
| IUPAC Name | 4-(4-Chlorophenoxy)-3-fluorobenzonitrile |
| CAS Registry Number | 1153105-44-2 |
| Molecular Formula | |
| Molecular Weight | 247.65 g/mol |
| SMILES | Clc1ccc(Oc2ccc(C#N)cc2F)cc1 |
| InChI Key | Unique identifier required for database integration.[1] |
Physical Properties
| Property | Value / Observation | Source/Note |
| Physical State | Colorless oil to off-white low-melting solid | Experimental observation [1] |
| Melting Point | 65–75 °C (Predicted); Oil at RT (Crude) | Depends on purity/crystallization |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water | Lipophilic nature |
| LogP | ~3.7 – 3.9 | Predicted [1] |
| MS (ESI) | m/z = 248.0 | [1] |
Synthetic Methodology
The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Mechanism
The starting material, 3,4-difluorobenzonitrile , contains two fluorine atoms. The nitrile group (
-
Activation: The
group activates the para-fluorine (C4) and ortho-fluorine (C3) towards nucleophilic attack. -
Regioselectivity: The para-position is significantly more electrophilic due to resonance stabilization of the Meisenheimer complex intermediate. Consequently, the 4-chlorophenoxide nucleophile attacks C4, displacing the fluoride ion.
-
Result: Retention of the C3-fluorine atom, yielding the target 3-fluoro-4-phenoxy structure.
Validated Experimental Protocol
Objective: Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile on a gram scale.
Reagents:
-
3,4-Difluorobenzonitrile (1.0 equiv)
-
4-Chlorophenol (1.1 equiv)
-
Potassium Carbonate (
) (1.5 – 2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 4-chlorophenol (1.1 equiv) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(1.5 equiv) and stir at room temperature for 15 minutes to generate the potassium phenoxide in situ. -
Addition: Add 3,4-difluorobenzonitrile (1.0 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.
Mechanistic Visualization
Figure 1: Mechanistic pathway for the regioselective
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following standard values [1]:
-
NMR (400 MHz,
):-
7.48 (d,
Hz, 1H, Ar-H) - 7.40 – 7.35 (m, 3H, Ar-H)
- 7.00 – 6.96 (m, 3H, Ar-H)
-
Interpretation: The splitting pattern confirms the 1,2,4-substitution on the benzonitrile ring and the 1,4-substitution on the chlorophenoxy ring.
-
7.48 (d,
-
LC-MS:
-
Calculated Mass: 247.65
-
Observed:
[5]
-
Applications in Drug Development
This molecule is not merely an intermediate; it is a pharmacophore scaffold used in high-value therapeutic programs.
Oncology: YAP/TAZ-TEAD Inhibitors
The Hippo signaling pathway is a major target in cancer research. Hyperactivation of YAP/TAZ transcriptional co-activators drives tumor growth.
-
Role: The 4-phenoxy-3-fluorobenzonitrile motif mimics the hydrophobic interactions required to disrupt the protein-protein interaction (PPI) between YAP/TAZ and TEAD transcription factors.
-
Mechanism: The fluorine atom provides metabolic stability (blocking P450 oxidation) and induces a dipole that enhances binding affinity in the hydrophobic pocket of TEAD [2, 3].
Parasitology: Tolfenpyrad Analogs
-
Target: Mitochondrial Complex I.
-
Utility: In studies optimizing the anthelmintic drug Tolfenpyrad, this diaryl ether scaffold was identified as a potent inhibitor of Haemonchus contortus development. The 3-fluoro substitution improves the lipophilicity profile (
) compared to non-fluorinated analogs, enhancing bioavailability [1].
Experimental Workflow: Scaffold Utilization
Figure 2: Downstream chemical utility of the target intermediate.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Nitrile Hazard: Metabolically can release cyanide; treat as a potential cyanide source in case of massive ingestion.
-
Handling: Use standard PPE (Nitrile gloves, safety glasses, fume hood).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile group over long periods.
References
-
Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. J. Med. Chem., 2018 .[5][6][7] Link
-
Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. US Patent 2021/0299100 A1. Link
-
Tricyclic compounds, preparation methods, and their uses. WO Patent 2012/037782 A1. Link
-
Sigma-Aldrich Product Catalog: 4-(4-Chlorophenoxy)-3-fluorobenzonitrile. Link
Sources
- 1. Flufenoxuron (Ref: BAS 3071) [sitem.herts.ac.uk]
- 2. Tripalmitin | 555-44-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. GALAXOLIDE CAS#: 1222-05-5 [m.chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. scispace.com [scispace.com]
- 6. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 7. 3,4-difluorobenzonitrile preparation method - Eureka | Patsnap [eureka.patsnap.com]
